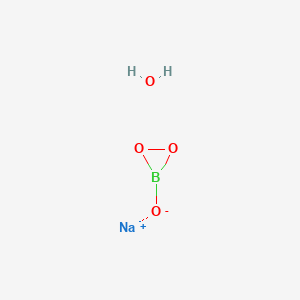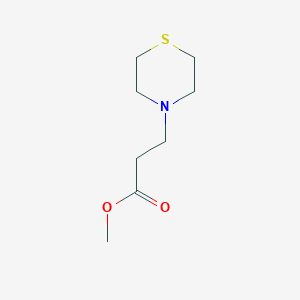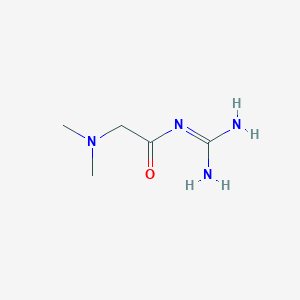
Acetamide,N-(aminoiminomethyl)-2-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is a chemical compound with a complex structure that includes both amide and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- can be achieved through multiple synthetic routes. One common method involves the reaction of acetamide with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds and materials .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and interact with proteins and nucleic acids makes it a candidate for drug design and molecular biology studies .
Medicine
In medicine, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new pharmaceuticals for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar solvent properties but lacking the guanidine group.
Uniqueness
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is unique due to its combination of amide and guanidine functional groups.
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C5H12N4O/c1-9(2)3-4(10)8-5(6)7/h3H2,1-2H3,(H4,6,7,8,10) |
InChI Key |
WUWSSNMATXNPNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


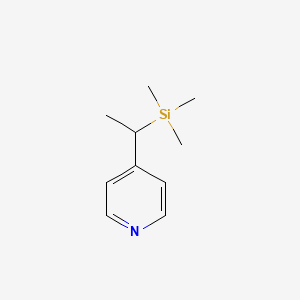
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

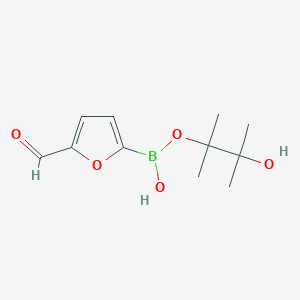


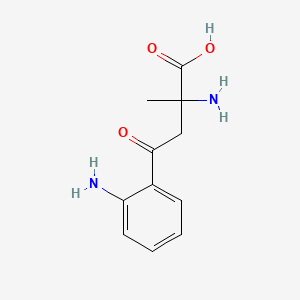
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

